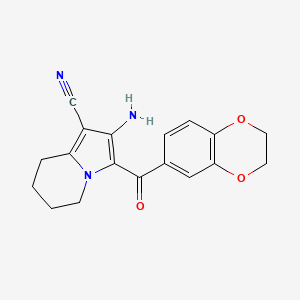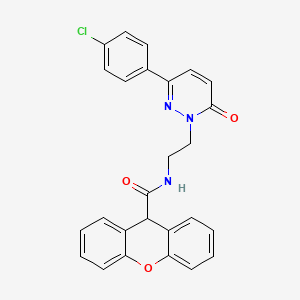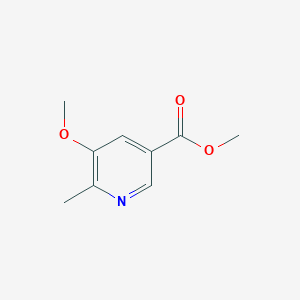
2-Methoxypentane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxypentane-1-thiol is a chemical compound with the molecular formula C6H14OS . Its molecular weight is 134.24 g/mol . It is also known by its IUPAC name 2-methylpentane-1-thiol .
Synthesis Analysis
The synthesis of this compound could potentially involve thiol-ene reactions . These reactions are a powerful way to functionalize thiols, and they have been used in various applications such as polymer syntheses . The reaction can be promoted by a heterogeneous catalyst composed of copper nanoparticles supported on TiO2 .Molecular Structure Analysis
The molecular structure of this compound consists of a six-carbon chain with a sulfur atom attached to one end and a methoxy group attached to the second carbon .Chemical Reactions Analysis
Thiol-ene reactions, including the radical-mediated and base/nucleophile-initiated types, are significant in the context of this compound . These reactions are modular, wide in scope, give (near) quantitative yields, generate inoffensive (if any) byproducts that are easily removed by non-chromatographic methods, and are stereospecific .Wissenschaftliche Forschungsanwendungen
Aroma Analysis in Wine
- Dagan et al. (2014) developed a method for the routine analysis of 4-mercapto-4-methylpentan-2-one (4MMP), a key aroma compound in wines, especially in Sauvignon Blanc, using a stable isotope dilution assay and mass tandem spectrometry. This method allows for the quantification of 4MMP in wine at trace levels with high reproducibility and accuracy, highlighting its significance in wine aroma profiling (Dagan, Reillon, Roland, & Schneider, 2014).
Synthesis from Biomass
- Brentzel et al. (2017) developed a process for synthesizing 1,5-pentanediol (1,5-PD) from furfural, involving dehydration/hydration, ring-opening tautomerization, and hydrogenation reactions. This process demonstrates the potential of using biomass-derived compounds for synthesizing valuable chemicals (Brentzel, Barnett, Huang, Maravelias, Dumesic, & Huber, 2017).
Identification in Vitis Vinifera Wines
- Darriet et al. (1995) identified 4-mercapto-4-methylpentan-2-one in Vitis vinifera L. var. Sauvignon wines, a compound evoking odors of box tree and cat urine, playing a major role in the varietal aroma of these wines. This identification confirms the presence of such thiols in specific wine varieties and their contribution to wine aroma (Darriet, Tominaga, Lavigne, Boidron, & Dubourdieu, 1995).
Analyzing Volatile Thiols in Wine
- Tominaga, Murat, & Dubourdieu (1998) developed a method to analyze volatile thiols in Sauvignon blanc wine, highlighting the significance of these compounds in varietal aroma. This method allows for measuring concentrations of several volatile compounds simultaneously, providing insights into the aroma profile of these wines (Tominaga, Murat, & Dubourdieu, 1998).
Anti-Cancer and Anti-Proliferative Properties
- Pribluda et al. (2004) discussed 2-methoxyestradiol as an endogenous metabolite with promising potential for cancer treatment. It targets both tumor and endothelial cells by inducing apoptosis and inhibiting blood vessel formation, highlighting its therapeutic value in various stages of cancer (Pribluda, Gubish, Lavallee, Treston, Swartz, & Green, 2004).
Thiol Analysis in Food and Beverages
- Capone, Ristić, Pardon, & Jeffery (2015) developed a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for analyzing potent thiols in wine. This method aids in understanding the characteristic aromas of various beverages and foods, influenced by volatile sulfur compounds (Capone, Ristić, Pardon, & Jeffery, 2015).
Zukünftige Richtungen
The future directions of 2-Methoxypentane-1-thiol could involve further exploration of its potential uses in various applications, such as in the synthesis of polymers and materials . Additionally, its role in modifying the redox state of critical exofacial thiols could be further investigated for potential therapeutic applications .
Eigenschaften
IUPAC Name |
2-methoxypentane-1-thiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14OS/c1-3-4-6(5-8)7-2/h6,8H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGUQISAYUJXGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CS)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B2600101.png)
![2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2600104.png)



![4-chloro-2-{(E)-[(4-propoxybenzyl)imino]methyl}phenol](/img/structure/B2600110.png)
![N-[2-(butylsulfamoyl)ethyl]-4-methoxybenzamide](/img/structure/B2600111.png)
![N-(3-methoxyphenyl)-2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2600112.png)
![1-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2600113.png)



